
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal, while zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are often found together in nature, primarily in zinc ores such as sphalerite. Cadmium is typically produced as a by-product of zinc refining .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium-doped zinc oxide nanoparticles can be synthesized via the sol-gel method. This involves dissolving zinc acetate and cadmium acetate in ethanol, followed by the addition of a stabilizing agent such as polyethylene glycol. The solution is then heated to form a gel, which is dried and calcined to produce the nanoparticles .
Industrial Production Methods
Cadmium is primarily obtained as a by-product of zinc production. Zinc ores are roasted to convert zinc sulfide to zinc oxide, during which cadmium becomes concentrated in the fumes. These fumes are then treated to extract cadmium. Zinc is produced through various methods, including electrolytic refining and pyrometallurgical processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cadmium reacts with oxygen to form cadmium oxide.
Reduction: Both metals can be reduced from their oxides using carbon or hydrogen.
Substitution: Cadmium and zinc can undergo substitution reactions with halogens to form cadmium halides and zinc halides.
Common Reagents and Conditions
Oxidation: Requires heating in the presence of oxygen.
Reduction: Typically involves carbon or hydrogen at high temperatures.
Substitution: Halogens such as chlorine, bromine, and iodine are used in aqueous or gaseous forms.
Major Products
- Cadmium Oxide (CdO)
- Zinc Oxide (ZnO)
- Cadmium Chloride (CdCl₂)
- Zinc Chloride (ZnCl₂)
Applications De Recherche Scientifique
Chemistry
Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their enhanced sensitivity and response time compared to pure zinc oxide .
Biology
Cadmium and zinc play roles in biological systems, with zinc being an essential trace element involved in enzyme function and protein synthesis. Cadmium, however, is toxic and can cause various health issues .
Medicine
Zinc is used in various medicinal applications, including wound healing and as a dietary supplement. Cadmium’s toxicity limits its use in medicine, but it is studied for its effects on biological systems .
Industry
Cadmium is used in rechargeable nickel-cadmium batteries, while zinc is used for galvanizing steel to prevent corrosion .
Mécanisme D'action
Cadmium exerts its toxic effects by generating reactive oxygen species, disrupting cellular events such as growth and repair, and binding to specific macromolecules. Zinc, on the other hand, is involved in metal homeostasis and the regulation of reactive oxygen species signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercury (Hg)
- Lead (Pb)
- Chromium (Cr)
Uniqueness
Cadmium and zinc are unique in their group due to their similar chemical properties and occurrence in nature. cadmium’s toxicity and zinc’s essential biological role set them apart from each other and from other metals in their group .
Propriétés
Numéro CAS |
647831-87-6 |
|---|---|
Formule moléculaire |
Cd3Zn4 |
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/3Cd.4Zn |
Clé InChI |
PNUHACBGNUPJDL-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Zn].[Cd].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
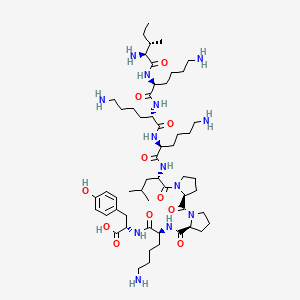
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)

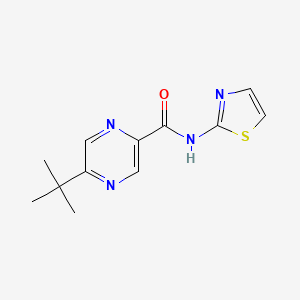
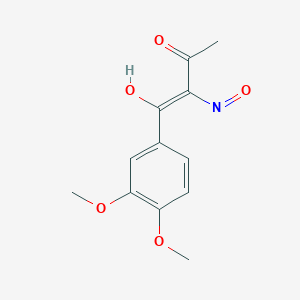
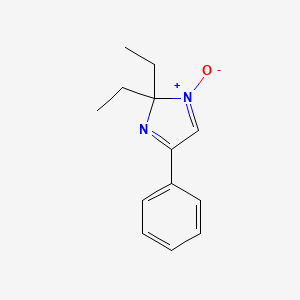
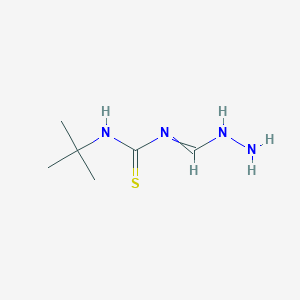
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
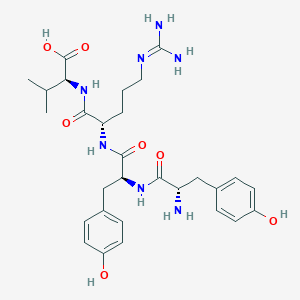
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
